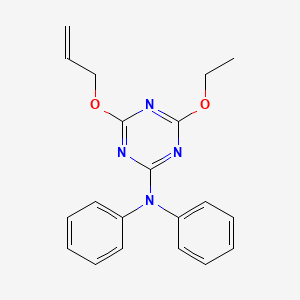![molecular formula C14H16N4O4S2 B4303496 3-{2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}-3-(4-METHOXYPHENYL)PROPANOIC ACID](/img/structure/B4303496.png)
3-{2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}-3-(4-METHOXYPHENYL)PROPANOIC ACID
Overview
Description
3-{2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}-3-(4-METHOXYPHENYL)PROPANOIC ACID is a complex organic compound that features a thiadiazole ring, an amino group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}-3-(4-METHOXYPHENYL)PROPANOIC ACID typically involves multiple steps:
Formation of the Thiadiazole Ring: The starting material, 5-amino-1,3,4-thiadiazole-2-thiol, is synthesized by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions.
Thioacetylation: The thiadiazole derivative is then reacted with 2-chloroacetyl chloride to form the thioacetyl intermediate.
Coupling with Methoxyphenyl Propanoic Acid: The final step involves coupling the thioacetyl intermediate with 3-(4-methoxyphenyl)propanoic acid under acidic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Sulfoxides, sulfonamides.
Reduction: Amines, thiols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-{2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}-3-(4-METHOXYPHENYL)PROPANOIC ACID has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for controlling infections caused by urease-producing bacteria such as Helicobacter pylori . The molecular targets include the nickel ions in the active site of urease, and the pathways involved are those related to nitrogen metabolism .
Comparison with Similar Compounds
5-amino-1,3,4-thiadiazole-2-thiol: Shares the thiadiazole ring and amino group but lacks the methoxyphenyl and propanoic acid moieties.
2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide: Similar structure but with different substituents on the thiadiazole ring.
Uniqueness: 3-{2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}-3-(4-METHOXYPHENYL)PROPANOIC ACID is unique due to the combination of the thiadiazole ring, methoxyphenyl group, and propanoic acid moiety, which confer specific bioactivity and chemical properties not found in the similar compounds .
Properties
IUPAC Name |
3-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-3-(4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S2/c1-22-9-4-2-8(3-5-9)10(6-12(20)21)16-11(19)7-23-14-18-17-13(15)24-14/h2-5,10H,6-7H2,1H3,(H2,15,17)(H,16,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOPDXMGQAYQEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)CSC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2-methoxybenzamide](/img/structure/B4303414.png)
![4,4',6,6'-tetraethyloctahydro-2H,2'H,5H,5'H-2,2'-bi[1,3]dioxolo[4,5-d]imidazole-5,5'-dione](/img/structure/B4303418.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)propanamide](/img/structure/B4303421.png)
![3-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE](/img/structure/B4303423.png)
![4-chloro-N-[1-(4-hydroxyphenyl)ethyl]benzamide](/img/structure/B4303437.png)
![ETHYL 3-(2-CHLOROPHENYL)-3-[(2-METHYL-1,3-BENZOXAZOL-7-YL)FORMAMIDO]PROPANOATE](/img/structure/B4303448.png)
![METHYL 4-[3-(4-CHLOROPHENOXY)-1-(3,4-DIMETHOXYPHENETHYL)-4-OXO-2-AZETANYL]BENZOATE](/img/structure/B4303452.png)

![2-{[4-(DIPHENYLAMINO)-6-ETHOXY-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE](/img/structure/B4303474.png)

![N-[(ADAMANTAN-1-YL)METHYL]-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)-4H5H6H7H-PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B4303486.png)
![3-{2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID](/img/structure/B4303490.png)
![3-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-3-(4-METHOXYPHENYL)PROPANOIC ACID](/img/structure/B4303497.png)
![2-({4-[2-HYDROXY-5,6-DIMETHYL-3-(1-PHENYLETHYL)BENZYL]PIPERAZINO}METHYL)-3,4-DIMETHYL-6-(1-PHENYLETHYL)PHENOL](/img/structure/B4303504.png)
